6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride
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Overview
Description
6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Halogenation: Introduction of chlorine and fluorine atoms using halogenating agents under controlled conditions.
Methylation: Addition of a methyl group using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one: Lacks the methyl group, which may affect its chemical properties and biological activity.
5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride: Lacks the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the spirocyclic structure, makes 6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one hydrochloride unique
Properties
IUPAC Name |
6-chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2.ClH/c1-7-4-13(6-16-5-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15;/h2-3,7,16H,4-6H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJITHIJHGMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-23-4 |
Source
|
Record name | 6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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